molecular formula C40H82O B047687 2-Octadecyldocosan-1-ol CAS No. 182176-42-7

2-Octadecyldocosan-1-ol

Cat. No. B047687
M. Wt: 579.1 g/mol
InChI Key: CHPRNYDWAOQKSK-UHFFFAOYSA-N
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Description

2-Octadecyldocosan-1-ol, also known as 2-Octadecyl-1-docosanol, is a chemical compound with the molecular formula C40H82O . It has a molecular weight of 579.08 . This compound is used as a surfactant in cosmetics .


Molecular Structure Analysis

The molecular structure of 2-Octadecyldocosan-1-ol consists of a long carbon chain with a hydroxyl group (-OH) at one end . The InChI string representation of its structure is InChI=1S/C40H82O/c1-3-5-7-9-11-13-15-17-19-21-22-24-26-28-30-32-34-36-38-40 (39-41)37-35-33-31-29-27-25-23-20-18-16-14-12-10-8-6-4-2/h40-41H,3-39H2,1-2H3 .


Physical And Chemical Properties Analysis

The boiling point of 2-Octadecyldocosan-1-ol is predicted to be 573.2±18.0 °C, and its density is predicted to be 0.843±0.06 g/cm3 . The pKa value, which indicates the acidity of the hydroxyl group, is predicted to be 15.02±0.10 .

properties

IUPAC Name

2-octadecyldocosan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H82O/c1-3-5-7-9-11-13-15-17-19-21-22-24-26-28-30-32-34-36-38-40(39-41)37-35-33-31-29-27-25-23-20-18-16-14-12-10-8-6-4-2/h40-41H,3-39H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHPRNYDWAOQKSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCCCCC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H82O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90601702
Record name 2-Octadecyldocosan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90601702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

579.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Octadecyldocosan-1-ol

CAS RN

182176-42-7
Record name 2-Octadecyldocosan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90601702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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